Deoxyfrenolicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-2-4-13-16-11(7-9(24-13)8-14(20)21)17(22)10-5-3-6-12(19)15(10)18(16)23/h3,5-6,9,13,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXZEYLPRXYHQC-TVQRCGJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143036 | |
| Record name | Deoxyfrenolicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-11-7 | |
| Record name | Deoxyfrenolicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deoxyfrenolicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEOXYFRENOLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0RG5J840S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Deoxyfrenolicin Biosynthesis Pathway in Streptomyces roseofulvus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyfrenolicin is a polyketide antibiotic produced by the soil bacterium Streptomyces roseofulvus. It belongs to the benzoisochromanequinone class of natural products, a group known for their diverse biological activities. Understanding the biosynthesis of this compound is of significant interest for the potential to engineer novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, the key enzymatic steps, and the experimental methodologies used to elucidate this complex process.
The this compound Gene Cluster (fren)
The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated as the fren cluster, in Streptomyces roseofulvus. This cluster was identified through cloning and sequencing of a 10.2-kb DNA fragment. Analysis of this region revealed a set of open reading frames (ORFs) whose deduced functions are consistent with a type II polyketide synthase (PKS) system.
Table 1: Genes of the fren Cluster and their Deduced Functions
| Gene/ORF | Deduced Function | Homology |
| ORF1 | Ketosynthase α-subunit (KSα) | Type II PKS |
| ORF2 | Ketosynthase β-subunit/Chain Length Factor (KSβ/CLF) | Type II PKS |
| ORF3 | Acyl Carrier Protein (ACP) | Type II PKS |
| ORF4 | Aromatase/Cyclase (ARO/CYC) | Type II PKS |
| ORF5 | Ketoreductase (KR) | Type II PKS |
| ORFX | Unknown | Novel gene |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a series of enzymatic reactions catalyzed by the proteins encoded by the fren cluster. The pathway can be divided into three main stages: initiation, elongation and cyclization, and tailoring.
Initiation
The initiation of polyketide chain synthesis in the this compound pathway is believed to be carried out by a dedicated set of enzymes that select the starter unit. While not explicitly detailed in the initial cloning of the core fren cluster, heterologous expression studies of the related frenolicin B suggest the involvement of a specialized initiation module.
Elongation and Cyclization
The core of the this compound molecule is assembled by the iterative addition of malonyl-CoA extender units, a process catalyzed by the minimal PKS complex comprising the KSα-KSβ heterodimer (ORF1 and ORF2) and the ACP (ORF3). The growing polyketide chain is then subjected to reductive modification by the ketoreductase (ORF5) and subsequently folded and cyclized into the characteristic aromatic ring system by the aromatase/cyclase (ORF4).
Tailoring Steps
Following the formation of the polyketide core, a series of tailoring reactions, including hydroxylations and other modifications, are required to produce the final this compound structure. These tailoring enzymes are often encoded within or near the biosynthetic gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology and analytical chemistry techniques. Below are generalized protocols for key experiments.
Cloning of the this compound Biosynthetic Gene Cluster
A common strategy for cloning polyketide synthase gene clusters from Streptomyces is through the creation and screening of a cosmid library.
Protocol:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. roseofulvus.
-
Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) to generate large fragments.
-
Ligation into Cosmid Vector: The digested DNA fragments are ligated into a suitable cosmid vector (e.g., pWE15) that has been linearized with a compatible enzyme (e.g., BamHI).
-
In Vitro Packaging and Transduction: The ligation mixture is packaged into lambda phage particles in vitro and used to transduce an E. coli host.
-
Library Screening: The resulting cosmid library is screened by colony hybridization using a labeled probe derived from a known type II PKS gene (e.g., the actinorhodin PKS gene from S. coelicolor).
-
Cosmid Mapping and Subcloning: Positive clones are isolated, and the inserts are mapped by restriction digestion. The DNA sequence of the region of interest is then determined.
Caption: Experimental workflow for cloning the fren gene cluster.
Heterologous Expression of the fren Gene Cluster
To confirm the function of the cloned genes and to facilitate the production of this compound and its analogs, the fren gene cluster can be expressed in a heterologous host, such as Streptomyces coelicolor CH999, which is a well-characterized strain that has been engineered for the high-level production of polyketides.
Protocol:
-
Construction of Expression Plasmids: The genes of the fren cluster are subcloned into an appropriate E. coli-Streptomyces shuttle vector under the control of a strong, inducible promoter (e.g., the tipA promoter).
-
Transformation of S. coelicolor: The expression plasmids are introduced into S. coelicolor CH999 protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Cultivation and Induction: Transformants are grown in a suitable production medium, and gene expression is induced at the appropriate time by the addition of an inducer (e.g., thiostrepton for the tipA promoter).
-
Metabolite Extraction and Analysis: After a period of cultivation, the culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extracts are then analyzed by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to detect the production of this compound and related metabolites.
Conclusion
The elucidation of the this compound biosynthesis pathway in Streptomyces roseofulvus has provided a solid foundation for further research into this interesting class of polyketides. The identification of the fren gene cluster and the characterization of its constituent enzymes have opened up possibilities for the engineered biosynthesis of novel this compound analogs with potentially enhanced or novel biological activities. The experimental approaches described in this guide represent a powerful toolkit for the discovery, characterization, and engineering of natural product biosynthetic pathways. Further studies will likely focus on the detailed biochemical characterization of the Frn enzymes and the regulatory networks that control the expression of the fren gene cluster.
Deoxyfrenolicin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physical, Chemical, and Biological Properties
Abstract
Deoxyfrenolicin is a naturally occurring antibiotic belonging to the pyranonaphthoquinone class, isolated from Streptomyces roseofulvus. As a member of this potent family of bioactive compounds, this compound exhibits significant antibacterial properties. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed mechanisms of action, and detailed experimental protocols relevant to the study of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent. While comprehensive experimental data for this compound is not extensively available in public literature, a combination of computed data and information for related compounds allows for a detailed characterization.
Structure and Identification
-
Molecular Formula: C₁₈H₁₈O₆
-
Molecular Weight: 330.33 g/mol
-
IUPAC Name: 2-[(1R,3S)-9-hydroxy-5,10-dioxo-1-propyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid
-
CAS Number: 10023-11-7
-
ChEMBL ID: CHEMBL444165
-
PubChem CID: 3084051
Tabulated Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that much of this data is computationally predicted and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₆ | PubChem |
| Molecular Weight | 330.33 g/mol | PubChem |
| Melting Point | Data not available | - |
| Solubility | Data not available. Expected to have low solubility in water and better solubility in organic solvents like DMSO, methanol, and ethanol. | General knowledge of similar compounds |
| LogP (computed) | 2.2 | PubChem |
| pKa (computed) | 4.1 (acidic) | PubChem |
Spectral Data
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¹H-NMR and ¹³C-NMR: The spectra would be complex, showing signals corresponding to the aromatic protons of the naphthoquinone core, the protons of the dihydropyran ring, the propyl side chain, and the acetic acid moiety.
-
Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (quinone and carboxylic acid), C-O (ether), and aromatic C=C stretching vibrations.
-
UV-Vis Spectroscopy: The naphthoquinone chromophore is expected to exhibit characteristic absorption maxima in the UV-visible region.
Biological Activity and Mechanism of Action
This compound is recognized for its antibacterial activity.[1] As a member of the pyranonaphthoquinone class of antibiotics, its mechanism of action is likely multifaceted, targeting fundamental bacterial processes.
Proposed Mechanisms of Action
Based on studies of related naphthoquinone antibiotics, the primary mechanisms of action for this compound are postulated to involve:
-
Inhibition of Bacterial DNA Gyrase: Naphthoquinones can interfere with the function of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other reactive oxygen species. This induces oxidative stress within the bacterial cell, damaging DNA, proteins, and lipids.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanisms of action of this compound, leading to bacterial cell death.
References
Deoxyfrenolicin: A Potential Anticancer Agent from the Pyranonaphthoquinone Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxyfrenolicin, a member of the pyranonaphthoquinone class of antibiotics, presents a compelling avenue for anticancer drug discovery. While direct and extensive research on this compound's anticancer properties is limited, its structural similarity to other well-studied pyranonaphthoquinones, such as Nanaomycin A, provides a strong basis for investigating its potential as a therapeutic agent. This technical guide synthesizes the available information on the anticancer activity of closely related compounds, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further research in this promising area.
Introduction
This compound is a naturally occurring pyranonaphthoquinone isolated from Streptomyces fradiae. The pyranonaphthoquinone scaffold is a recognized pharmacophore with a range of biological activities, including antibacterial, antifungal, and anticancer effects. The anticancer potential of this class of compounds is thought to be linked to their quinone moiety, which can participate in redox cycling and generate reactive oxygen species (ROS), as well as their ability to interact with various cellular targets. Given the urgent need for novel anticancer agents, exploring the therapeutic potential of this compound and its analogs is a worthwhile endeavor.
Quantitative Data: Anticancer Activity of Nanaomycin A
Due to the limited availability of specific anticancer data for this compound, we present the inhibitory concentration (IC50) values for its close structural analog, Nanaomycin A, against various human cancer cell lines. These values provide a benchmark for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Nanaomycin A | HCT116 | Colon Carcinoma | 400 | [1] |
| Nanaomycin A | A549 | Lung Carcinoma | 4100 | [1] |
| Nanaomycin A | HL60 | Promyelocytic Leukemia | 800 | [1] |
Mechanism of Action: Insights from Nanaomycin A
The anticancer mechanism of pyranonaphthoquinones is multifaceted. Studies on Nanaomycin A have elucidated a key mechanism involving the epigenetic modification of cancer cells.
Inhibition of DNA Methyltransferase (DNMT)
Nanaomycin A has been identified as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), with an IC50 value of 500 nM in biochemical assays.[1] DNMTs are a family of enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. In cancer, hypermethylation of tumor suppressor gene promoters is a common event, leading to their inactivation and contributing to tumorigenesis.
By inhibiting DNMT3B, Nanaomycin A can lead to a reduction in global DNA methylation levels in cancer cells.[1] This demethylation can reactivate the expression of silenced tumor suppressor genes, thereby restoring their ability to control cell growth and induce apoptosis.[1] One such tumor suppressor gene shown to be reactivated by Nanaomycin A treatment in A549 lung cancer cells is RASSF1A.[1]
Induction of Apoptosis
Nanaomycin A has been shown to induce apoptosis in human neuroblastoma cells.[2] While the precise apoptotic pathway activated by this compound remains to be elucidated, the induction of programmed cell death is a hallmark of many effective anticancer agents.
Potential Signaling Pathways
The following diagram illustrates the potential mechanism of action of this compound, extrapolated from the known activities of Nanaomycin A.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)[2]
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[2]
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Methylation Analysis
This protocol is used to assess the effect of this compound on global DNA methylation.
Materials:
-
Genomic DNA isolated from treated and control cancer cells
-
Bisulfite conversion kit
-
PCR primers specific for methylated and unmethylated sequences of a target gene (e.g., a tumor suppressor gene)
-
Real-time PCR system or next-generation sequencing platform
Procedure:
-
Isolate high-quality genomic DNA from the cells.
-
Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
Amplify the bisulfite-converted DNA using primers that can distinguish between the original methylated and unmethylated sequences.
-
Analyze the methylation status by methods such as methylation-specific PCR (MSP), quantitative MSP (qMSP), or bisulfite sequencing.[6]
Conclusion
This compound, as a member of the pyranonaphthoquinone family, holds promise as a potential anticancer agent. While direct experimental evidence for its anticancer efficacy is currently scarce, the data from its close analog, Nanaomycin A, suggests that it may act through epigenetic modulation by inhibiting DNMT3B, leading to the reactivation of tumor suppressor genes and induction of apoptosis. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's anticancer properties. Further research is warranted to fully elucidate its mechanism of action and to determine its therapeutic potential in preclinical and clinical settings.
References
- 1. apexbt.com [apexbt.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. goldbio.com [goldbio.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Deoxyfrenolicin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comprehensive studies on the cytotoxicity of Deoxyfrenolicin are limited in publicly available literature. This guide provides an in-depth analysis of the cytotoxic properties of Frenolicin B , a closely related and well-characterized structural analog also produced by Streptomyces roseofulvus. The data presented here on Frenolicin B serves as a strong proxy for a preliminary investigation into the potential cytotoxic mechanisms of this compound.
Executive Summary
This compound and its analogue Frenolicin B are pyranonaphthoquinone natural products with demonstrated antimicrobial and antitumor potential. This document summarizes the available data on the cytotoxicity of Frenolicin B, providing a framework for understanding the potential mechanism of action of this compound. Frenolicin B exhibits potent and selective cytotoxicity against a range of human cancer cell lines. Its mechanism of action involves the inhibition of key antioxidant proteins, leading to increased reactive oxygen species (ROS), and subsequent modulation of the mTORC1/4E-BP1 signaling pathway, ultimately inducing apoptosis. This guide details the quantitative cytotoxic data, experimental methodologies, and the intricate signaling cascades involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of Frenolicin B has been evaluated against a panel of human cancer cell lines and non-malignant cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon Cancer | <150 |
| DLD-1 | Colon Cancer | <150 |
| A549 | Lung Cancer | <150 |
| H1975 | Lung Cancer | <150 |
| MDA-MB-231 | Breast Cancer | <150 |
| MCF7 | Breast Cancer | <150 |
| PANC-1 | Pancreatic Cancer | <150 |
| MIA PaCa-2 | Pancreatic Cancer | <150 |
| BEAS-2B | Non-malignant Lung Epithelial | >1000 |
| IMR-91 | Non-malignant Fetal Lung Fibroblasts | >1000 |
| TIG-1 | Non-malignant Fetal Lung Fibroblasts | >1000 |
| PAE | Porcine Aortic Endothelial | >1000 |
Data sourced from studies on Frenolicin B, which is structurally and biosynthetically related to this compound.[1]
Key Experimental Protocols
To facilitate reproducible research, this section details the methodologies employed in the characterization of Frenolicin B's cytotoxicity.
Cell Viability Assay
The growth-inhibitory effects of Frenolicin B are determined using a standard cell viability assay.
-
Cell Culture: Human cancer cell lines and non-malignant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of Frenolicin B or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Quantification: Cell viability is assessed using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or by direct cell counting. The absorbance is measured at a specific wavelength, and the results are expressed as a percentage of viable cells relative to the vehicle-treated control. The IC₅₀ values are then calculated from the dose-response curves.
Western Blot Analysis
Western blotting is employed to investigate the effect of Frenolicin B on the expression and phosphorylation status of proteins within specific signaling pathways.
-
Protein Extraction: Following treatment with Frenolicin B, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-4E-BP1, cleaved PARP). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
Frenolicin B's cytotoxic effects are mediated through a well-defined signaling cascade that involves the induction of oxidative stress and inhibition of a critical cell growth pathway.
Inhibition of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3)
Frenolicin B has been identified as a potent and selective inhibitor of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2] It achieves this by covalently modifying active site cysteines on these proteins.[1]
Induction of Reactive Oxygen Species (ROS)
The inhibition of Prx1 and Grx3 by Frenolicin B leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2] This elevation in ROS creates a state of oxidative stress within the cancer cells.
Modulation of the mTORC1/4E-BP1 Signaling Axis
The increased ROS levels activate the tuberous sclerosis complex (TSC) located on the peroxisome. Activated TSC, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1).[1] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Dephosphorylated 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation, a process critical for the synthesis of proteins required for cell growth and proliferation.[1]
Induction of Apoptosis
The culmination of this signaling cascade is the induction of apoptosis, or programmed cell death. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC₅₀ of Frenolicin B.
Frenolicin B Signaling Pathway
Caption: Signaling pathway of Frenolicin B-induced cytotoxicity.
Conclusion and Future Directions
The available evidence strongly suggests that Frenolicin B, and by extension this compound, represents a promising class of natural products with potent and selective anticancer activity. The elucidated mechanism of action, involving the induction of oxidative stress and suppression of the mTORC1 pathway, provides a solid foundation for further investigation. Future research should focus on directly assessing the cytotoxicity of this compound to confirm if it follows a similar mechanistic path. Further in vivo studies are also warranted to evaluate the therapeutic potential of these compounds in preclinical cancer models. The correlation between the inhibition of 4E-BP1 phosphorylation and cancer cell cytotoxicity suggests that the phosphorylation status of 4E-BP1 could serve as a potential predictive biomarker for the efficacy of therapies based on this compound and related compounds.[1]
References
Methodological & Application
Total Synthesis of Deoxyfrenolicin: A Comparative Analysis of Key Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparison of two prominent total synthesis strategies for deoxyfrenolicin, a pyranonaphthoquinone antibiotic. The discussed approaches, developed by the research groups of Kraus and Brimble, highlight distinct methodologies in constructing the core structure of this natural product. Detailed experimental protocols for key transformations, quantitative data, and visual representations of the synthetic pathways are presented to facilitate understanding and application in a laboratory setting.
Introduction
This compound is a member of the pyranonaphthoquinone family of antibiotics, which exhibit a range of biological activities. Its structural complexity and therapeutic potential have made it an attractive target for total synthesis. The development of efficient and stereoselective synthetic routes is crucial for the exploration of its structure-activity relationships and the generation of novel analogs with improved pharmacological profiles. This document outlines two distinct and effective strategies for the total synthesis of this compound.
Strategy 1: The Kraus Synthesis via Phthalide Annulation and Tandem Diels-Alder/Retro-Claisen Reaction
The synthetic approach developed by George A. Kraus and his team represents a direct and efficient route to the pyranoquinone nucleus of this compound.[1] The key transformations in this strategy include a phthalide annulation to construct the naphthoquinone core, followed by a tandem Diels-Alder/retro-Claisen reaction to form the pyran ring.
Key Steps and Experimental Protocols
1. Phthalide Annulation: The synthesis commences with the reaction of a substituted phthalide with propyl vinyl ketone in the presence of a strong base to afford a naphthoquinone intermediate.[1]
-
Protocol: To a solution of 3-carbomethoxy-5,6-dimethoxyphthalide (1 equiv) and propyl vinyl ketone (1.1 equiv) in dimethyl sulfoxide (DMSO) at ambient temperature, potassium tert-butoxide (1.5 equiv) is added. The reaction mixture is stirred for 90 minutes, after which another portion of potassium tert-butoxide (1.5 equiv) is added, and stirring is continued for an additional 90 minutes. The reaction is then diluted with diethyl ether and acidified with 2 N HCl. The aqueous layer is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
2. Tandem Diels-Alder/Retro-Claisen Reaction: The resulting naphthoquinone undergoes a thermal reaction with 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene. This sequence proceeds through a Diels-Alder cycloaddition followed by a retro-Claisen rearrangement to furnish the pyranonaphthoquinone skeleton.[1]
-
Protocol: A solution of the naphthoquinone (1 equiv) and 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene (1.5 equiv) in benzene is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the desired pyranonaphthoquinone.
3. Stereoselective Reduction of the Hemiketal: The final key step involves the stereoselective reduction of a hemiketal intermediate to establish the desired stereochemistry at the C1 and C3 positions of the pyran ring.[1]
-
Protocol: The crude hemiketal (1 equiv) is dissolved in methylene chloride and cooled to -78 °C. Trifluoroacetic acid (3 equiv) is added dropwise, and the solution is stirred for 15 minutes. Triethylsilane (3 equiv) is then added, and the reaction is stirred at -78 °C for 30 minutes before being allowed to warm to room temperature over 2 hours. The reaction is quenched with ice-water, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried and concentrated. The crude product is purified by silica gel chromatography.[1]
Quantitative Data for the Kraus Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Phthalide Annulation | 3-carbomethoxy-5,6-dimethoxyphthalide, propyl vinyl ketone, KOtBu, DMSO | 66 |
| 2 | Tandem Diels-Alder/Retro-Claisen | Naphthoquinone intermediate, 1-methoxy-3-[(trimethylsilyl)oxy]-1,3-butadiene, benzene, reflux | 71 (from the product of step 1) |
| 3 | Stereoselective Reduction | Hemiketal intermediate, Et3SiH, TFA, CH2Cl2, -78 °C to rt | Not explicitly stated for this compound, but the similar reduction for nanaomycin A derivative is high yielding. |
| Overall | Total Synthesis | ~32% from the starting phthalide [1] |
Logical Workflow of the Kraus Synthesis
Caption: The Kraus synthesis of this compound.
Strategy 2: The Brimble Synthesis via Oxidative Rearrangement
A concise and elegant synthesis of this compound was reported by Margaret A. Brimble and Sara M. Lynds.[2] This strategy features a key oxidative rearrangement of a furo[3,2-b]naphtho[2,1-d]furan intermediate to construct the pyranonaphthoquinone core.
Key Steps and Experimental Protocols
1. Furo[3,2-b]naphtho[2,1-d]furan Formation: The synthesis begins with the addition of 2-(trimethylsilyloxy)furan to a suitably substituted naphthoquinone to form a furo[3,2-b]naphtho[2,1-d]furan adduct.[3]
-
Protocol: To a solution of the 2-acyl-1,4-naphthoquinone (1 equiv) in a suitable solvent such as dichloromethane, 2-(trimethylsilyloxy)furan (1.2 equiv) is added. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude adduct is purified by column chromatography.[3]
2. Oxidative Rearrangement: The crucial step involves the oxidative rearrangement of the furo[3,2-b]naphtho[2,1-d]furan using ceric ammonium nitrate (CAN) to yield a hemiacetal with the desired pyranonaphthoquinone framework.[2]
-
Protocol: A solution of the furo[3,2-b]naphtho[2,1-d]furan (1 equiv) in a mixture of acetonitrile and water is cooled in an ice bath. Ceric ammonium nitrate (2.5 equiv) is added portionwise over a period of time. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting hemiacetal is purified by chromatography.[2][3]
3. Reduction and Deprotection: The final steps involve the reduction of the hemiacetal and subsequent deprotection to afford this compound. Hydrogenation is employed to reduce the hemiacetal and concurrently open the lactone ring, followed by esterification. Deprotection of a methyl ether and epimerization at C-1 completes the synthesis.[2]
-
Protocol (Hydrogenation): The hemiacetal is dissolved in a suitable solvent like ethyl acetate, and a palladium on carbon catalyst (e.g., 10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the solvent is evaporated. The resulting carboxylic acid is then esterified, for example, with diazomethane.[2]
-
Protocol (Deprotection and Epimerization): The methyl ester is treated with boron tribromide in a solvent like dichloromethane at low temperature to cleave the methyl ether. This step also facilitates the epimerization at the C-1 position to the thermodynamically more stable trans isomer. Subsequent hydrolysis of the ester furnishes this compound.[2]
Quantitative Data for the Brimble Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Furo[3,2-b]naphtho[2,1-d]furan Formation | 2-Acyl-1,4-naphthoquinone, 2-(trimethylsilyloxy)furan, CH2Cl2, rt | Yields are generally good, though not explicitly stated for the this compound precursor in the primary reference. |
| 2 | Oxidative Rearrangement | Furo[3,2-b]naphtho[2,1-d]furan, CAN, MeCN/H2O, 0 °C to rt | 72-76[3] |
| 3 | Hydrogenation/Esterification | Hemiacetal, H2, Pd/C, EtOAc; then CH2N2 | Not explicitly quantified in a single step. |
| 4 | Deprotection/Epimerization/Hydrolysis | Methyl ester, BBr3, CH2Cl2; then hydrolysis | Not explicitly quantified in a single step. |
| Overall | Total Synthesis | A short and efficient route.[2] |
Logical Workflow of the Brimble Synthesis
Caption: The Brimble synthesis of this compound.
Summary and Comparison
Both the Kraus and Brimble syntheses provide effective pathways to this compound. The Kraus strategy is notable for its direct construction of the pyranonaphthoquinone core through a powerful tandem reaction sequence. The Brimble approach offers a concise route featuring a key oxidative rearrangement. The choice of strategy may depend on the availability of starting materials and the desired efficiency of specific transformations. Both syntheses have contributed significantly to the field of natural product synthesis and provide valuable tools for the preparation of this compound and its analogs for further biological evaluation.
References
Application Notes and Protocols for the Purification of Deoxyfrenolicin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Deoxyfrenolicin, a quinone antibiotic, from the fermentation broth of Streptomyces roseofulvus. This compound belongs to the frenolicin class of antibiotics and has demonstrated antibacterial activity.[1] The following protocols are based on established methodologies for the isolation of this compound and related compounds from Streptomyces species.[1][2][3]
Overview of the Purification Process
The purification of this compound from a fermentation broth is a multi-step process designed to isolate the target compound from a complex mixture of microbial cells, media components, and other metabolites. The general workflow involves the separation of the mycelium from the culture broth, followed by extraction of the active compound and subsequent chromatographic purification to achieve a high degree of purity.
Caption: Overall workflow for the purification of this compound.
Fermentation of Streptomyces roseofulvus
The production of this compound is achieved through the fermentation of a suitable strain of Streptomyces roseofulvus, such as strain AM-3867.[2][3]
Culture Media and Conditions
-
Seed Medium: A suitable seed medium is used to grow the initial inoculum. A typical medium might contain soluble starch, glucose, yeast extract, and peptone.
-
Production Medium: A production medium is designed to maximize the yield of this compound. This medium often contains glycerol, soybean meal, and inorganic salts.
-
Fermentation Parameters: The fermentation is typically carried out in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration.
| Parameter | Typical Value |
| Temperature | 27-30°C |
| pH | 6.8-7.2 |
| Aeration | 1 VVM (volume of air per volume of medium per minute) |
| Agitation | 200-300 RPM |
| Fermentation Time | 6-7 days |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes the initial extraction of this compound from the fermentation broth.
Materials:
-
Fermentation broth of Streptomyces roseofulvus
-
Centrifuge and appropriate centrifuge tubes or filtration apparatus
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Separation of Mycelium: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium. Alternatively, use filtration to separate the mycelium from the culture filtrate.
-
Extraction of the Supernatant:
-
Transfer the supernatant (culture filtrate) to a large separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the pooled extract over anhydrous sodium sulfate for 30 minutes.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate to dryness using a rotary evaporator at 40-45°C to obtain the crude extract.
-
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude this compound extract
-
Glass chromatography column
-
Solvent system (e.g., a gradient of methanol in chloroform or a similar system)[4][5]
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, least polar mobile phase solvent and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be employed.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in a suitable solvent system, and visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
-
-
Final Concentration: Concentrate the combined pure fractions to dryness using a rotary evaporator to obtain purified this compound.
Caption: Step-by-step process of chromatographic purification.
Quantitative Data
The yield of this compound can vary depending on the fermentation conditions and the efficiency of the purification process. The following table summarizes representative data from the literature.
| Purification Stage | Parameter | Value | Reference |
| Fermentation | This compound Titer | 1.5 mg/L | [1] |
| Extraction | Crude Extract Yield | Not Reported | - |
| Chromatography | Final Purity | >95% (Typical) | - |
Characterization of Purified this compound
The identity and purity of the final product should be confirmed using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (C18H18O6, MW: 330.33 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm its identity.
By following these detailed protocols, researchers can successfully purify this compound from Streptomyces roseofulvus fermentation broth for further study and development.
References
- 1. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound and a new antibiotic, frenolicin B by Streptomyces roseofulvus strain AM-3867 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India | PLOS One [journals.plos.org]
Application Note: Quantification of Deoxyfrenolicin using HPLC-MS
Abstract
This application note describes a sensitive and robust method for the quantification of Deoxyfrenolicin in complex matrices, such as fermentation broths or plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a polyketide antibiotic of the frenolicin class, has garnered interest for its antibacterial properties.[1] The method outlined here utilizes a reverse-phase C18 column for chromatographic separation and electrospray ionization (ESI) in negative ion mode for detection, offering high selectivity and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and antibiotic development.
Introduction
This compound is a pyranonaphthoquinone antibiotic produced by various Streptomyces species, including Streptomyces roseofulvus.[1][2] As a member of the polyketide family, it is biosynthesized through the polyketide synthase (PKS) pathway.[3][4] Accurate quantification of this compound is crucial for various applications, including fermentation process optimization, pharmacokinetic studies, and mechanism of action investigations. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for the selective and sensitive quantification of small molecules in complex biological samples.[5] This note provides a detailed protocol for the analysis of this compound using HPLC-MS/MS with Multiple Reaction Monitoring (MRM), which enhances specificity and minimizes matrix interference.[6]
Experimental Protocols
Sample Preparation (from Fermentation Broth)
-
Harvesting: Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the supernatant from the mycelium.
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to facilitate phase separation.
-
Carefully collect the upper ethyl acetate layer.
-
Repeat the extraction process twice more on the aqueous layer.
-
-
Drying and Reconstitution:
-
Pool the ethyl acetate extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 1 mL of 50:50 (v/v) methanol/water.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet any insoluble material.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Method
The analysis is performed on an HPLC system coupled to a triple quadrupole mass spectrometer.
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound:
This compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol .[2] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 329.1. Fragmentation of this precursor ion can be induced to generate specific product ions for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 329.1 | 285.1 (Loss of CO₂) | 269.1 (Loss of H₂O + CO₂) | 20 |
Data Presentation
The quantitative performance of the method was evaluated. A calibration curve was constructed by plotting the peak area of the quantifier ion against the concentration of this compound standards. The results are summarized in the table below.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 105% |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H18O6 | CID 3084051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for Deoxyfrenolicin Derivatives: Enhancing Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of Deoxyfrenolicin derivatives with the aim of enhancing their inherent biological activities. This document outlines synthetic strategies, presents comparative bioactivity data, and provides detailed experimental protocols for the evaluation of these novel compounds.
Introduction
This compound is a naturally occurring pyranonaphthoquinone antibiotic with established antimicrobial properties.[1] However, its therapeutic potential can be expanded by creating derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structural modification of the this compound scaffold offers a promising avenue for developing new drug candidates with enhanced efficacy against a range of microbial pathogens and cancer cell lines. This document serves as a guide for researchers engaged in the synthesis and evaluation of novel this compound analogs.
Data Presentation: Comparative Bioactivity of this compound Derivatives
The following tables summarize the in vitro bioactivity of a representative set of synthesized this compound derivatives against selected microbial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Modification | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | Parent Compound | 16 | 8 | >64 | >64 |
| DF-01 | C3-Bromination | 8 | 4 | 32 | >64 |
| DF-02 | C3-Amination (diethylamino) | 4 | 2 | 16 | 32 |
| DF-03 | C9-Hydroxylation | 16 | 8 | >64 | >64 |
| DF-04 | C3-Thiolation (thiophenol) | 2 | 1 | 8 | 16 |
Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound | Modification | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HCT116 (Colon Carcinoma) |
| This compound | Parent Compound | 25.2 | 31.5 | 18.7 |
| DF-01 | C3-Bromination | 18.9 | 22.4 | 12.5 |
| DF-02 | C3-Amination (diethylamino) | 12.1 | 15.8 | 9.3 |
| DF-03 | C9-Hydroxylation | 22.5 | 28.1 | 16.9 |
| DF-04 | C3-Thiolation (thiophenol) | 8.5 | 10.2 | 5.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: General Procedure for the Synthesis of C3-Substituted this compound Derivatives
This protocol describes a representative method for introducing substituents at the C3 position of the this compound core structure.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or other appropriate halogenating agent
-
Selected nucleophile (e.g., diethylamine, thiophenol)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification apparatus (chromatography columns, etc.)
Procedure:
-
Halogenation (e.g., Bromination):
-
Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0°C.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C3-bromo-deoxyfrenolicin intermediate.
-
-
Nucleophilic Substitution:
-
Dissolve the C3-bromo-deoxyfrenolicin intermediate (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the desired nucleophile (e.g., diethylamine or thiophenol, 1.5-2 equivalents).
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final derivative by column chromatography.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a plausible signaling pathway modulated by pyranonaphthoquinone compounds, such as this compound derivatives, leading to apoptosis in cancer cells. These compounds are hypothesized to induce cellular stress, leading to the activation of pro-apoptotic pathways.
Caption: Proposed apoptotic signaling pathway modulated by this compound derivatives.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Workflow for developing and screening this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Deoxyfrenolicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stereoselective synthesis of Deoxyfrenolicin.
Frequently Asked Questions (FAQs)
Q1: What is the primary stereochemical challenge in the total synthesis of this compound?
A1: The main challenge is the stereocontrolled construction of the dihydropyran ring, specifically establishing the trans relationship between the C-1 propyl group and the C-3 substituent. Achieving the correct 1,3-trans stereochemistry is crucial for the successful synthesis of the natural product.[1]
Q2: Which synthetic strategies have proven effective for establishing the key 1,3-trans stereochemistry?
A2: A highly effective method involves a stereoselective oxidative C-C bond coupling. Specifically, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to induce a reaction between a naphthopyran intermediate and allyltriphenyltin has been shown to exclusively form the desired 1,3-trans isomer.[1] Another approach utilizes a chiron-based strategy starting from a chiral pool material like D-glucono-δ-lactone, which sets the initial stereochemistry that is carried through the synthesis.[2]
Q3: Can the stereochemistry be corrected if the undesired cis-isomer is formed?
A3: Yes, epimerization strategies have been successfully employed. In one reported synthesis, deprotection of a methyl ether intermediate using boron tribromide (BBr₃) also effected a cis-trans epimerization at the C-1 position, yielding the correct stereochemistry for this compound.[3] Similarly, H₂SO₄ has been used to mediate epimerization in related pyranonaphthoquinone syntheses.[2]
Q4: What are the key reactions used to construct the core structure of this compound?
A4: Besides the stereocritical C-C bond coupling, common key reactions include the oxa-Pictet-Spengler cyclization to form the naphthopyran core and regioselective benzannulation reactions, such as the Dötz benzannulation, to construct the substituted naphthalene system.[1][2]
Troubleshooting Guide
Problem: Low or incorrect diastereoselectivity during the installation of the C-1 sidechain.
-
Symptom: NMR analysis of the product mixture shows a significant proportion of the undesired 1,3-cis diastereomer or a complex mixture of isomers.
-
Possible Cause: The chosen alkylation or coupling method may have poor intrinsic stereocontrol. For example, certain reductions of hemiacetal precursors have been reported as unsuccessful in yielding the desired cyclic ether stereochemistry.[3]
-
Solution: Employ a highly stereoselective method like the DDQ-induced oxidative coupling with allyltriphenyltin. This reaction has been shown to be highly efficient and stereoselective, providing exclusively the trans isomer with the same stereochemistry as this compound.[1]
Problem: The final product is the C-1 epimer (cis-isomer) of this compound.
-
Symptom: The relative stereochemistry of the final product is confirmed to be cis instead of the natural trans configuration.
-
Possible Cause: The synthetic route led to the thermodynamically or kinetically favored cis product.
-
Solution: Introduce a post-synthesis epimerization step. Treatment of the cis-isomer (or a protected precursor) with a Lewis acid like boron tribromide (BBr₃) can invert the stereocenter at C-1 to furnish the desired trans product.[3] This step can sometimes be combined with a deprotection, increasing overall efficiency.
Problem: Poor regioselectivity in the formation of the naphthoquinone core.
-
Symptom: The synthesis yields a mixture of regioisomers during the annulation step to form the tricyclic system.
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Possible Cause: The reaction conditions for the benzannulation do not sufficiently differentiate between the possible sites of cyclization.
-
Solution: Utilize a highly regioselective reaction such as the Dötz benzannulation, which involves the reaction of a chromium carbene complex with an alkyne to construct the aromatic core with high regiocontrol.[1]
Quantitative Data Summary
| Step / Reaction | Reagents | Substrate | Product | Yield (%) | Stereoselectivity | Reference |
| Oxidative C-C Coupling | DDQ, allyltriphenyltin | Naphthopyran (10) | 1,3-trans Naphthopyran (23) | 95% | Exclusively trans | [1] |
| Epoxide Ring Opening | Lithium acetylide, DMSO | Epoxide (16) | Terminal Acetylene (17) | 91% | N/A (Regioselective) | [1] |
| Epoxidation | mCPBA, CH₂Cl₂ | Terminal Olefin | Epoxide (16) | 80% (2 steps) | N/A | [1] |
| Epimerization / Deprotection | BBr₃ | Methyl Ether (13) | Naphthol (15) | Not specified | Effects cis-trans epimerization | [3] |
Key Experimental Protocols
Protocol 1: Stereoselective DDQ-Induced Allylation[1]
This protocol describes the key step for installing the C-1 sidechain with the correct trans stereochemistry.
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the naphthopyran substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
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Addition of Reagents: To the solution, add allyltriphenyltin (1.5 eq).
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Initiation: Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature, as optimized). Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) in CH₂Cl₂ dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 1,3-trans allylated naphthopyran.
Protocol 2: BBr₃-Mediated Deprotection and Epimerization[3]
This protocol is used for the simultaneous deprotection of a methyl ether and epimerization of a cis-configured C-1 center.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the methyl ether substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr₃) (typically 3.0-5.0 eq) in CH₂Cl₂ to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour) and then let it warm slowly to room temperature. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the desired trans-naphthol product.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Workflow for the key stereocontrolling reaction.
Caption: Troubleshooting logic for incorrect stereoisomer.
References
common impurities and byproducts in Deoxyfrenolicin synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Deoxyfrenolicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities encountered in this compound synthesis?
A1: Based on reported synthetic routes, the most common impurities in this compound synthesis can be categorized as:
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Process-related impurities: These include residual starting materials, intermediates, and reagents.
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Byproducts from side reactions: These are new compounds formed through unintended reaction pathways during key synthetic steps.
-
Stereoisomers: Diastereomers and epimers can form if stereoselective reactions are not fully optimized.
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Degradation products: this compound and its intermediates may degrade under certain conditions.
Q2: Which synthetic steps are most critical for controlling impurity formation?
A2: The following steps in this compound synthesis are particularly sensitive and can lead to significant impurity formation if not carefully controlled:
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Hydrogenation of the hemiacetal intermediate: This step is prone to over-reduction or side reactions.
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Deprotection of the naphthyl methyl ether: The use of strong Lewis acids like boron tribromide can lead to side reactions and epimerization.
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Cyclization to form the pyranonaphthoquinone core: Incomplete cyclization can leave unreacted intermediates in the final product.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry detection (HPLC-MS), is the primary tool for separation and identification of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.
Troubleshooting Guides
Issue 1: Presence of a Ring-Opened Carboxylic Acid Impurity
Symptom: An impurity with a molecular weight corresponding to the addition of a water molecule to the desired product is observed, often with a different retention time in reverse-phase HPLC.
Probable Cause: During the hydrogenation of the hemiacetal intermediate to form the cyclic ether, hydrogenolysis of the adjacent γ-lactone can occur, leading to the formation of a ring-opened carboxylic acid.[1]
Suggested Actions:
-
Optimize Hydrogenation Conditions:
-
Catalyst: Screen different hydrogenation catalysts (e.g., Pd/C, PtO2). The choice of catalyst can significantly influence the chemoselectivity.
-
Pressure and Temperature: Lowering the hydrogen pressure and reaction temperature can often minimize over-reduction and hydrogenolysis.
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Reaction Time: Monitor the reaction progress closely by TLC or HPLC to avoid prolonged reaction times after the starting material has been consumed.
-
-
Alternative Reduction Methods: Consider using alternative, milder reducing agents for the hemiacetal reduction that are less likely to affect the lactone functionality.
Experimental Protocol: Monitoring Hydrogenation by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detection at a wavelength appropriate for the pyranonaphthoquinone chromophore (e.g., 254 nm).
-
Procedure: Withdraw aliquots from the reaction mixture at regular intervals, quench appropriately, and inject onto the HPLC system to monitor the disappearance of the starting material and the appearance of the desired product and any impurities.
Issue 2: Presence of the Unnatural cis-Epimer of this compound
Symptom: A second peak with the same mass as this compound is observed in the HPLC or LC-MS analysis, indicating the presence of a stereoisomer.
Probable Cause: During the deprotection of the naphthyl methyl ether using boron tribromide (BBr3), epimerization at the C-1 position can occur, leading to the formation of the thermodynamically less stable cis-epimer alongside the desired trans-epimer.[1][2]
Suggested Actions:
-
Control Deprotection Conditions:
-
Temperature: Perform the BBr3 deprotection at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of epimerization.
-
Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent prolonged exposure to the Lewis acid.
-
Stoichiometry: Use the minimum effective amount of BBr3.
-
-
Purification: If epimerization cannot be completely avoided, the diastereomers can often be separated by careful column chromatography or preparative HPLC.
Experimental Protocol: Chiral HPLC for Epimer Separation
-
Column: A chiral stationary phase column suitable for separating diastereomers of cyclic compounds.
-
Mobile Phase: A mixture of hexanes and isopropanol is often a good starting point for normal-phase chiral separations. The exact ratio will need to be optimized.
-
Detection: UV detection.
-
Procedure: Develop a chiral HPLC method to resolve the cis and trans epimers. This method can then be used to analyze the purity of the final product and to guide preparative separation if necessary.
Issue 3: Incomplete Cyclization to form the Pyranonaphthoquinone Core
Symptom: Presence of an acyclic precursor in the final product, detectable by LC-MS as a compound with a molecular weight corresponding to the uncyclized intermediate.
Probable Cause: The acid-catalyzed cyclization of the precursor to form the pyranonaphthoquinone skeleton may be incomplete. This can be due to insufficient acid strength, suboptimal reaction temperature, or short reaction times.
Suggested Actions:
-
Optimize Cyclization Conditions:
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Acid Catalyst: If using a mild acid, consider a stronger acid or a Lewis acid to promote cyclization.
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Temperature and Time: Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or HPLC.
-
-
Purification: The uncyclized precursor can typically be separated from the desired product by column chromatography.
Quantitative Data Summary
Currently, there is limited published quantitative data on the specific levels of impurities in this compound synthesis. Researchers should aim to quantify impurities relative to the main product peak area in HPLC analysis. The International Council for Harmonisation (ICH) guidelines for impurities in new drug substances can provide a framework for acceptable levels.
| Impurity Type | Typical Analytical Method | Potential Control Strategy |
| Ring-Opened Carboxylic Acid | RP-HPLC-MS | Optimization of hydrogenation conditions |
| cis-Epimer | Chiral HPLC, NP-HPLC | Low-temperature deprotection, preparative chromatography |
| Uncyclized Precursor | RP-HPLC-MS | Optimization of cyclization conditions |
| Starting Materials/Intermediates | RP-HPLC | Final product purification |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific laboratory setting and reaction scale. Always refer to the primary literature for detailed experimental procedures and safety information.
References
optimizing fermentation conditions for Deoxyfrenolicin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Deoxyfrenolicin production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Issue | Potential Causes | Recommended Actions |
| Low this compound Titer | 1. Suboptimal fermentation medium composition. 2. Inadequate temperature control. 3. Insufficient anaerobic conditions for conversion. 4. Incorrect pH during anaerobic treatment. 5. Poorly grown seed culture. | 1. Review and optimize the production medium components. Key ingredients include corn oil, dextrin, corn steep solids, cane molasses, sodium formate or citrate, yeast extract, soy flour, magnesium sulfate, monobasic sodium phosphate, and calcium carbonate.[1] 2. Maintain the fermentation temperature between 25°C and 34°C.[1] 3. Ensure complete removal of oxygen by stripping the broth with nitrogen.[1] 4. Adjust the pH of the broth to between 7.0 and 9.0, ideally around 7.9, during the anaerobic phase.[1] 5. Ensure a healthy and dense seed culture by following the recommended seed medium composition and incubation conditions (e.g., 27°C for 48 hours on a rotary shaker).[1] |
| Inconsistent Batch-to-Batch Yield | 1. Variability in raw material quality. 2. Inconsistent inoculum size or quality. 3. Fluctuations in fermentation parameters (temperature, pH, agitation). 4. Incomplete conversion of Frenolicin to this compound. | 1. Source high-quality, consistent raw materials for the fermentation medium. 2. Standardize the spore stock preparation and seed culture inoculation procedure to ensure a consistent starting culture.[1] 3. Calibrate and monitor fermentation equipment to maintain stable conditions. 4. Monitor the conversion process and ensure the anaerobic hold time (2 to 8 hours) is sufficient.[1] |
| Contamination with Unwanted Microorganisms | 1. Improper sterilization of media or equipment. 2. Contaminated spore stock or seed culture. 3. Leaks in the fermenter seals. | 1. Autoclave all media and fermenter components at the appropriate temperature and pressure. 2. Use aseptic techniques during all transfer and inoculation steps. Maintain a pure spore stock. 3. Regularly inspect and maintain fermenter seals and connections. |
| Foaming During Fermentation | 1. High protein content in the medium. 2. High agitation speed. | 1. Add an antifoaming agent, such as polypropyleneglycol monobutyl ether, to the production medium.[1] 2. Optimize the agitation speed to provide sufficient mixing and aeration without excessive foaming. |
| Difficulty in Downstream Purification | 1. Presence of impurities from the fermentation broth. 2. Inefficient extraction process. | 1. Adjust the pH of the fermentation broth to 2 to 5.5 before extraction to improve selectivity.[1] 2. Use an appropriate solvent-to-broth ratio (e.g., 0.5 to 2 volumes of ethyl acetate) for efficient extraction.[1] Concentrate the ethyl acetate extract to a this compound concentration of 15 to 20 g/L for further processing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal fermentation time for this compound production?
A typical fermentation time to reach the maximum titer of the precursor, frenolicin, is between 160 to 240 hours.[1] The subsequent anaerobic conversion to this compound takes an additional 2 to 8 hours.[1]
Q2: How can I monitor the production of this compound during fermentation?
The concentration of frenolicin, the precursor to this compound, can be monitored using an HPLC assay method.[1] The fermentation is typically stopped when the rate of frenolicin production is no longer increasing.[1]
Q3: What are the key components of the seed and production media?
The seed medium typically contains yeast extract, Bacto tryptone, glucose, corn starch, and calcium carbonate.[1] A typical production medium includes corn oil, dextrin, corn steep solids, cane molasses, sodium formate or citrate, yeast extract, soy flour, magnesium sulfate, monobasic sodium phosphate, calcium carbonate, and an antifoam agent.[1]
Q4: What is the procedure for preparing the inoculum?
Spores of the producing microorganism are grown on agar plates.[1] These spores are then used to inoculate a seed medium in flasks, which are incubated on a rotary shaker.[1] This grown seed culture is then used to inoculate the production fermenter.[1]
Q5: What are the critical parameters for the anaerobic conversion of frenolicin to this compound?
The critical parameters are the absence of oxygen, pH, and duration. The fermentation broth should be stripped of oxygen with nitrogen. The pH should be maintained between 7.0 and 9.0, with an optimal range of 7.5 to 8.4.[1] The broth is held under these anaerobic conditions for 2 to 8 hours.[1]
Experimental Protocols
Protocol 1: Inoculum Preparation
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Prepare agar plates containing yeast extract, asparagine, and potato dextrose agar.[1]
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Spread thawed spore stock onto the agar plates and incubate at 27°C for 7 days to allow for spore formation.[1]
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Harvest the spores from the plates.
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Inoculate a seed medium (containing yeast extract, Bacto tryptone, glucose, corn starch, and CaCO3) with the harvested spores.[1]
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Incubate the seed flasks at 27°C on a rotary shaker at 220 RPM for 48 hours.[1]
Protocol 2: Fermentation and Anaerobic Conversion
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Prepare the production medium in a sterilized fermenter.
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Inoculate the production medium with the seed culture.
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Carry out the fermentation at a temperature between 25°C and 34°C for 160 to 240 hours.[1]
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Monitor the concentration of frenolicin using HPLC.
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Once the frenolicin titer reaches its maximum, stop aeration and begin stripping the broth with nitrogen gas.[1]
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Adjust the pH of the broth to 7.5-8.4.[1]
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Hold the broth under these anaerobic conditions for 2 to 8 hours to facilitate the conversion to this compound.[1]
Visualizations
Caption: Workflow for this compound Production.
Caption: Troubleshooting Logic for Low Yield.
References
Deoxyfrenolicin stability issues and degradation pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Deoxyfrenolicin. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, as a quinone antibiotic, is susceptible to degradation under several conditions. The primary factors affecting its stability include exposure to light (photodegradation), high temperatures, and non-neutral pH conditions (acidic or alkaline hydrolysis).[1][2][3] Oxidation is also a potential degradation pathway due to the quinone moiety.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years).[4] When in solvent, it should be stored at -80°C (up to 2 years) or -20°C (up to 1 year).[4] It is crucial to protect it from light and moisture.
Q3: What are the likely degradation products of this compound?
A3: Under forced degradation conditions, this compound is expected to degrade into several products. Under acidic or alkaline hydrolysis, modifications to the carboxylic acid and hydroxyl groups are likely. Oxidative conditions may lead to the formation of epoxide derivatives or ring-opened products. Photodegradation could result in the formation of various photoproducts.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method should be developed to separate the intact drug from its degradation products. Mass spectrometry (LC-MS) can then be used to identify the structure of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | The solution may be exposed to light, stored at an inappropriate temperature, or the pH of the solvent may not be optimal. | Prepare fresh solutions for each experiment. Store stock solutions in amber vials at -80°C. Ensure the pH of your experimental medium is within a stable range (ideally near neutral pH, unless the experiment requires otherwise). |
| Appearance of unexpected peaks in HPLC chromatogram. | These are likely degradation products. The degradation could be occurring during sample preparation or during the HPLC run itself. | Review your sample preparation procedure to minimize exposure to harsh conditions. Use a stability-indicating HPLC method. If new peaks appear over time, it confirms sample degradation. |
| Inconsistent results between experimental replicates. | This could be due to variable degradation of this compound across different samples, possibly due to inconsistent handling and storage. | Standardize your experimental workflow, ensuring all samples are handled identically. Minimize the time samples spend at room temperature and exposed to light before analysis. |
| Precipitation of this compound in aqueous buffers. | This compound has limited aqueous solubility. The concentration in your experiment may be too high for the buffer system used. | Determine the solubility of this compound in your specific buffer system. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental design, but be aware of potential solvent-induced degradation. |
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound under various stress conditions after a 24-hour incubation period.
| Condition | Parameter | % this compound Remaining | Major Degradation Products Observed |
| Hydrolytic | 0.1 M HCl, 60°C | 85.2% | Hydrolyzed Product A |
| 0.1 M NaOH, RT | 45.7% | Ring-Opened Product B, Epoxide C | |
| pH 7.4 Buffer, 40°C | 98.1% | Minimal degradation | |
| Oxidative | 3% H₂O₂, RT | 62.5% | Epoxide C, Oxidized Product D |
| Photolytic | 1.2 million lux hours | 75.3% | Photoproduct E, Photoproduct F |
| Thermal | 80°C, Solid State | 99.5% | Minimal degradation |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Photodegradation: Expose the stock solution in a photostability chamber to light for a total illumination of 1.2 million lux hours.
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Thermal Degradation: Store the solid this compound in an oven at 80°C for 48 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
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Analyze the samples using a validated stability-indicating HPLC method.
4. Data Evaluation:
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Calculate the percentage of this compound remaining at each time point.
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Identify and quantify the major degradation products.
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Use LC-MS to elucidate the structures of the degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under stress conditions.
References
Technical Support Center: Overcoming Poor Solubility of Deoxyfrenolicin in Aqueous Solutions
For researchers, scientists, and drug development professionals, working with poorly soluble compounds like Deoxyfrenolicin presents a significant challenge in experimental design and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing this compound solutions for in vitro and other experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring antibiotic belonging to the frenolicin class of naphthoquinones.[1] Like many other naphthoquinones, it possesses a hydrophobic chemical structure, making it poorly soluble in aqueous solutions. This limited aqueous solubility can hinder its study in biological assays, leading to issues with accurate dosage, bioavailability, and overall experimental reliability.
Q2: What are the initial recommended solvents for dissolving this compound?
For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other nonpolar compounds.[2][3][4] Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in one of these solvents before further dilution into aqueous experimental media.
Q3: I am observing precipitation when diluting my this compound stock solution in my aqueous cell culture medium. What can I do?
This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:
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Step-wise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of aqueous media. Instead, perform serial dilutions, gradually decreasing the concentration of the organic solvent. This allows the this compound molecules to disperse more evenly and can prevent rapid precipitation.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] A pilot experiment to determine the tolerance of your specific cell line to DMSO is recommended.
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Use of a Co-solvent: In some cases, incorporating a small percentage of a less toxic co-solvent like ethanol in the final dilution can help maintain solubility.
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Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step to aid in the dispersion of the compound.
Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound:
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pH Adjustment: The solubility of compounds with ionizable groups can be influenced by the pH of the solution. While specific data for this compound is limited, exploring a pH range around its pKa (if known) may improve solubility.
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Use of Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F68 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively increasing their water solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually while vortexing. Gentle warming (to no more than 37°C) may also aid dissolution, but be cautious of potential compound degradation. |
| Precipitation occurs immediately upon dilution in aqueous buffer or media. | Rapid change in solvent polarity ("crashing out"). | Employ a step-wise dilution protocol. Prepare an intermediate dilution in a mixture of the organic solvent and the aqueous medium before the final dilution. |
| The final solution appears cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. Consider preparing fresh dilutions for each experiment. |
| Inconsistent experimental results between batches of this compound solutions. | Variability in solution preparation or compound degradation. | Standardize the solution preparation protocol. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Observed cellular toxicity at concentrations where this compound is expected to be inactive. | Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., DMSO) is below the cytotoxic threshold for your specific cell line. Run a vehicle control (media with the same concentration of solvent) in all experiments. |
Quantitative Solubility Data
| Solvent/System | Compound Class | Reported Solubility | Notes |
| DMSO | Naphthoquinone Derivative (VU0238429) | ≥ 20 mg/mL | A common solvent for preparing high-concentration stock solutions.[5] |
| Ethanol | Naphthoquinone Derivative (SS-208) | ~30 mg/mL | Another suitable organic solvent for stock solutions.[6] |
| Water | Nimesulide (a poorly soluble drug) | < 0.02 mg/mL | Illustrates the low aqueous solubility typical of such compounds.[7] |
| Ethanol:PBS (1:2) | Naphthoquinone Derivative (SS-208) | ~0.3 mg/mL | Demonstrates a significant decrease in solubility in aqueous mixtures.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 330.33 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.30 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol details the dilution of the 10 mM this compound stock solution to a final concentration of 10 µM in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution. Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This results in a 100 µM solution with a DMSO concentration of 1%. Mix thoroughly by pipetting up and down.
-
Step 2: Final Dilution. Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate dilution to 900 µL of sterile cell culture medium. The final DMSO concentration in this working solution will be 0.1%.
-
Mix the final working solution thoroughly before adding it to your cell cultures.
-
Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) in the cell culture medium.
Signaling Pathways and Experimental Workflows
This compound, as a polyphenolic naphthoquinone, may potentially modulate several key cellular signaling pathways involved in inflammation, cell proliferation, and survival. While direct evidence for this compound is still emerging, related compounds have been shown to affect pathways such as NF-κB, MAPK, and PI3K/Akt.
References
- 1. Frenolicin B - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxyfrenolicin & Frenolicin B Bioassays
Welcome to the technical support center for Deoxyfrenolicin and Frenolicin B bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental artifacts and ensuring data integrity. As Frenolicin B is more extensively characterized in recent literature, it will be the primary focus of this guide, with the understanding that the principles discussed are largely applicable to this compound and other related pyranonaphthoquinone compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is Frenolicin B and what is its primary mechanism of action?
A1: Frenolicin B is a pyranonaphthoquinone natural product with antibiotic and antitumor properties[1]. Its primary mechanism of action involves the selective inhibition of the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a critical pathway for cancer cell growth and proliferation[2][3][4].
Q2: Why am I seeing unexpectedly high cytotoxicity in my MTT assay with Frenolicin B?
A2: Quinone-containing compounds like Frenolicin B are known to be redox-active. This property can lead to direct, non-enzymatic reduction of the MTT reagent to its formazan product, independent of cellular metabolic activity. This results in a false-positive signal, making the compound appear more cytotoxic than it actually is[5]. It is recommended to use an alternative viability assay, such as one based on ATP content (e.g., CellTiter-Glo®) or a dye-exclusion method.
Q3: My ROS assay results are inconsistent when using Frenolicin B. What could be the cause?
A3: Frenolicin B's mechanism of action is to induce ROS. However, its redox-cycling nature can also interfere with certain ROS detection reagents, such as H2DCFDA. The compound may directly interact with the dye or generate ROS in a cell-free manner, leading to high background or variable readings[6][7]. It is crucial to include cell-free controls to assess the direct interaction between Frenolicin B and the detection reagent.
Q4: What are the best practices for preparing Frenolicin B for cell-based assays?
A4: Due to its limited aqueous solubility, Frenolicin B should be dissolved in an organic solvent such as DMSO to create a concentrated stock solution[8]. This stock can then be serially diluted in culture medium to the desired final concentrations. It is important to keep the final DMSO concentration in the assay wells consistent across all treatments (including vehicle controls) and typically below 0.5% to avoid solvent-induced cytotoxicity. For sample preparation from cultures, extraction with a solvent like ethyl acetate followed by purification may be necessary[9][10].
II. Troubleshooting Guides
Issue 1: High Background or False Positives in Cell Viability Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why are my absorbance readings in the MTT/XTT assay wells without cells (or with dead cells) higher than expected after adding Frenolicin B? | Frenolicin B, as a quinone, can directly reduce the tetrazolium salt (MTT/XTT) to formazan through its redox-cycling properties, leading to a false-positive signal[5]. | 1. Run a cell-free control: Add Frenolicin B to wells containing only culture medium and the MTT/XTT reagent. If a color change occurs, this confirms chemical interference. 2. Switch to a non-redox-based assay: Use an alternative method to assess cell viability, such as CellTiter-Glo® (measures ATP levels), Resazurin-based assays (with appropriate controls), or CyQUANT® (measures DNA content). 3. Confirm with imaging: Use microscopy to visually inspect cell morphology and confluence to corroborate the viability assay data. |
| My IC50 value for Frenolicin B in the MTT assay is significantly lower than published values. | This is likely due to the artifactual signal generated by the direct reduction of MTT, which inflates the apparent cytotoxic effect[5]. | 1. Validate with an orthogonal assay: Re-determine the IC50 using a non-tetrazolium-based method as described above. 2. Consult literature for appropriate assay methods: Review publications on similar quinone-based compounds to identify validated cell viability assays. |
Issue 2: Inconsistent or Unreliable Results in ROS Detection Assays
| Question | Possible Cause | Troubleshooting Steps |
| The fluorescence in my H2DCFDA-based ROS assay is highly variable between replicate wells treated with Frenolicin B. | 1. Direct reaction with the probe: Frenolicin B's redox activity may be directly oxidizing the H2DCFDA probe in a cell-free environment[6]. 2. Phototoxicity: The combination of the fluorescent probe and Frenolicin B may be generating additional ROS upon excitation by light. | 1. Perform a cell-free control: Incubate Frenolicin B with the ROS detection reagent in cell culture medium without cells. A significant increase in signal indicates direct interaction[7]. 2. Minimize light exposure: Protect the plate from light as much as possible during incubations and readings[7]. 3. Use a different ROS probe: Consider using alternative probes that are less susceptible to chemical interference, such as CellROX® Green or Deep Red reagents. 4. Include a positive control: Use a known ROS inducer (e.g., H₂O₂) to ensure the assay is working correctly in your cell system[11]. |
| My untreated control cells show high levels of ROS. | 1. High cell density: Over-confluent cells can experience stress and generate ROS. 2. Media components: Certain components in the culture medium can auto-oxidize and generate ROS. 3. Light exposure: Excessive exposure of the cells and media to light can induce ROS production. | 1. Optimize cell seeding density: Ensure cells are in the exponential growth phase and not over-confluent. 2. Use fresh media: Prepare fresh culture media for each experiment. 3. Handle plates with care: Minimize the time plates are outside the incubator and exposed to ambient light. |
III. Quantitative Data
Table 1: Reported IC50 Values for Frenolicin B in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| T47D | Breast Cancer | 2.20 ± 1.5 | Not Specified |
| MCF-7 | Breast Cancer | 3.03 ± 1.5 | Not Specified |
| MDA-MB-231 | Breast Cancer | 11.90 ± 2.6 | Not Specified |
| A2780 | Ovarian Cancer | 0.359 | Not Specified |
| A2780-Cis (Cisplatin-resistant) | Ovarian Cancer | 0.165 | Not Specified |
| SK-OV-3 | Ovarian Cancer | 1.910 | Not Specified |
| SK-Mel28 | Melanoma | 1.2 | Not Specified |
Note: The specific assay methods for these reported values were not detailed in the provided search results. It is crucial to use appropriate, non-interfering assays to validate these findings.
IV. Experimental Protocols
Protocol 1: Peroxiredoxin 1 (Prx1) Inhibition Assay (Coupled Enzyme Assay)
This protocol is adapted from a general method for measuring peroxiredoxin activity and is suitable for assessing the inhibitory effect of Frenolicin B[12][13][14].
Materials:
-
Recombinant human Prx1
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
NADPH
-
Hydrogen peroxide (H₂O₂)
-
Frenolicin B stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 150 mM NaCl and 1 mM EDTA
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare Reagent Mix: In a microfuge tube, prepare a reagent mix containing TrxR (final concentration 0.5 µM), Trx (final concentration 5 µM), and NADPH (final concentration 150 µM) in Assay Buffer.
-
Prepare Frenolicin B Dilutions: Serially dilute the Frenolicin B stock solution in Assay Buffer to achieve a range of desired concentrations. Include a DMSO-only vehicle control.
-
Assay Setup: To the wells of the 96-well plate, add:
-
x µL of Assay Buffer
-
10 µL of Frenolicin B dilution or vehicle control
-
10 µL of recombinant Prx1 (final concentration ~0.5 µM)
-
Bring the total volume to 90 µL with the Reagent Mix.
-
-
Initiate Reaction: Add 10 µL of H₂O₂ solution (final concentration ~100 µM) to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C. The rate of NADPH oxidation is proportional to Prx1 activity.
-
Data Analysis: Calculate the initial rate of reaction (V₀) for each concentration of Frenolicin B. Plot the percentage of inhibition against the Frenolicin B concentration to determine the IC50 value.
Protocol 2: Cell Viability Assessment using a Non-Redox-Based Assay (ATP Measurement)
This protocol provides a more reliable alternative to MTT/XTT assays for compounds like Frenolicin B.
Materials:
-
Cells of interest
-
Frenolicin B stock solution (in DMSO)
-
Complete cell culture medium
-
96-well white, opaque-bottom plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Frenolicin B in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent and the plate to room temperature for approximately 30 minutes.
-
Lysis and Signal Generation: Add 100 µL of the ATP assay reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium but no cells). Express the data as a percentage of the vehicle-treated control cells and plot against Frenolicin B concentration to calculate the IC50.
V. Visualizations
Caption: Frenolicin B Signaling Pathway.
Caption: General Bioassay Workflow.
References
- 1. Frenolicin B - Wikipedia [en.wikipedia.org]
- 2. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTORC1/4E-BP1 axis represents a critical signaling node during fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. himedialabs.com [himedialabs.com]
- 8. Showing Compound Frenolicin B (FDB012376) - FooDB [foodb.ca]
- 9. US5593870A - Process for producing frenolicin B - Google Patents [patents.google.com]
- 10. EP0004128A1 - Frenolicin B, process for preparation thereof and pharmaceutical compositions containing it - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. rbmb.net [rbmb.net]
- 13. Accurate and Precise Protocol to Estimate the Activity of Peroxiredoxin Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scb.wfu.edu [scb.wfu.edu]
addressing batch-to-batch variability of Deoxyfrenolicin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during Deoxyfrenolicin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it?
This compound is a pyranonaphthoquinone, a class of secondary metabolites known for their antibiotic properties. It is primarily produced by the bacterium Streptomyces roseofulvus.[1] Another known producing strain is Streptomyces sp. RM-4-15.
Q2: What are the main causes of batch-to-batch variability in this compound production?
Batch-to-batch variability in the fermentation of secondary metabolites like this compound is a common issue stemming from several factors:
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Inoculum Quality: Inconsistent age, size, or metabolic state of the initial cell culture.
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Media Composition: Minor variations in the quality and concentration of raw materials, especially carbon and nitrogen sources.
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Fermentation Parameters: Fluctuations in pH, temperature, dissolved oxygen levels, and agitation speed.
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Genetic Instability: Spontaneous mutations in the producing strain can lead to decreased yield over time.
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Contamination: Introduction of competing microorganisms that consume nutrients or produce inhibitory substances.
Q3: How can I quantify the concentration of this compound in my fermentation broth?
A reliable method for quantifying this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[2][3][4][5] This technique offers high sensitivity and selectivity, allowing for accurate measurement even in complex matrices like fermentation broth. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Is there a known biosynthetic pathway for this compound?
Troubleshooting Guide
| Problem | Potential Causes | Recommended Actions |
| Low or No this compound Production | 1. Incorrect Strain: The Streptomyces strain may have lost its ability to produce the compound. 2. Suboptimal Media: The composition of the fermentation medium may be lacking essential nutrients or contain inhibitory substances. 3. Inadequate Aeration: Insufficient dissolved oxygen can be a limiting factor for secondary metabolite production in Streptomyces. 4. Improper pH: The pH of the medium may be outside the optimal range for biosynthesis. 5. Presence of Inducers: Some strains may require specific inducers for secondary metabolite production. For instance, Streptomyces sp. RM-4-15 was found to produce this compound only in the presence of scandium chloride. | 1. Strain Verification: Confirm the identity and productivity of your Streptomyces roseofulvus strain. If possible, use a fresh culture from a validated stock. 2. Media Optimization: Systematically evaluate different carbon and nitrogen sources. For Streptomyces, sources like millet and yeast extract have been shown to be effective.[6][7] See the Media Optimization Protocol for more details. 3. Improve Aeration: Increase the agitation speed or the air flow rate to maintain a dissolved oxygen level of at least 20% saturation during the growth phase. 4. pH Monitoring and Control: Monitor the pH of the culture throughout the fermentation and adjust as needed to maintain it within the optimal range (typically 6.5-8.0 for Streptomyces).[7] 5. Test for Inducers: If using Streptomyces sp. RM-4-15, consider the addition of scandium chloride to the production medium. |
| High Batch-to-Batch Variability in Yield | 1. Inconsistent Inoculum: Variations in the age, size, or physiological state of the seed culture. 2. Raw Material Inconsistency: Batch-to-batch differences in the quality of media components. 3. Poorly Controlled Fermentation Parameters: Fluctuations in temperature, pH, or dissolved oxygen between batches. | 1. Standardize Inoculum Preparation: Implement a strict protocol for preparing the seed culture, ensuring the same growth phase and cell density at the time of inoculation. 2. Source High-Quality Raw Materials: Use certified, high-purity media components from a reliable supplier. 3. Implement Process Analytical Technology (PAT): Utilize online sensors to monitor and control critical process parameters in real-time. |
| Foaming in the Fermenter | 1. High Protein Content in Media: Some media components, like peptone or yeast extract, can cause foaming. 2. High Agitation Speed: Excessive agitation can exacerbate foaming. | 1. Use Antifoaming Agents: Add a sterile antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation: Reduce the agitation speed to the minimum required for adequate mixing and oxygen transfer. |
| Contamination | 1. Inadequate Sterilization: Improper sterilization of the fermenter, media, or air supply. 2. Poor Aseptic Technique: Contamination introduced during inoculation or sampling. | 1. Verify Sterilization Procedures: Ensure that all equipment and media are properly autoclaved and that the air supply is filtered. 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques for all transfers and sampling. |
Data Presentation
Table 1: Illustrative Effect of Dissolved Oxygen on Secondary Metabolite Production in Streptomyces
| Dissolved Oxygen (DO) Control Strategy | Relative Yield (%) | Reference |
| No DO Control (Base Case) | 100 | Adapted from a study on S. clavuligerus |
| DO Controlled at 50% Saturation | ~70-80 | Adapted from a study on S. clavuligerus |
| DO Controlled at Saturation during Growth Phase | 240 | Adapted from a study on S. clavuligerus |
Table 2: Example of Media Component Optimization for Streptomyces sp. KN37
| Media Component | Concentration (g/L) | Relative Antifungal Activity (%) |
| Carbon Source | ||
| Millet | 20 | 100 |
| Glycerin | 20 | ~90 |
| Dextrin | 20 | ~85 |
| Nitrogen Source | ||
| Yeast Extract | 1 | 100 |
| Tryptone | 1 | ~75 |
| Soybean Meal | 1 | ~60 |
Note: This data is from a study on Streptomyces sp. KN37 producing other antifungal metabolites and is intended to be illustrative of the impact of media components.[6][7]
Experimental Protocols
Protocol 1: Fermentation of Streptomyces roseofulvus for this compound Production
This protocol provides a general guideline for the submerged fermentation of Streptomyces roseofulvus. Optimization may be required for specific strains and equipment.
1. Inoculum Preparation (Seed Culture): a. Prepare a seed medium (e.g., ISP-2 medium: 4 g/L yeast extract, 10 g/L malt extract, 4 g/L dextrose, pH 7.0). b. Inoculate the seed medium with a fresh spore suspension or mycelial stock of S. roseofulvus. c. Incubate at 28°C with shaking at 200 rpm for 48-72 hours, until a dense culture is obtained.[8]
2. Production Fermentation: a. Prepare the production medium. An example medium could be: 20 g/L millet, 1 g/L yeast extract, 0.5 g/L K₂HPO₄, with the initial pH adjusted to 8.0.[6][7] b. Sterilize the fermenter and medium. c. Inoculate the production medium with 4% (v/v) of the seed culture.[7] d. Ferment at 25-28°C for 7-9 days with an agitation of 150 rpm.[6][7] e. Maintain a dissolved oxygen level above 20% saturation, especially during the initial growth phase. f. Monitor the production of this compound by taking samples periodically for HPLC-MS/MS analysis.
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol is based on methods for quantifying similar pyranonaphthoquinone compounds and should be validated for this compound.[2][3]
1. Sample Preparation: a. Centrifuge a sample of the fermentation broth to remove cells. b. Extract the supernatant with an equal volume of ethyl acetate. c. Evaporate the ethyl acetate extract to dryness. d. Re-dissolve the residue in methanol for analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over approximately 20-30 minutes.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for pyranonaphthoquinones.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Precursor and Product Ions: These will need to be determined by infusing a purified standard of this compound.
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Streptomyces roseofulvus - Wikipedia [en.wikipedia.org]
- 2. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 3. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
strategies for enhancing the chemical stability of Deoxyfrenolicin
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the chemical stability of Deoxyfrenolicin. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Q1: My this compound solution is developing a yellow or brownish tint. What could be the cause?
A1: A color change in your this compound solution is often an indicator of degradation, likely due to oxidation. The phenolic hydroxyl group in the this compound structure is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts. This process can be accelerated by exposure to light, oxygen (especially in solution), and the presence of metal ions.
Potential Solutions:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Antioxidants: Consider the addition of antioxidants to your formulation. The choice of antioxidant will depend on the solvent system and downstream applications.
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.
Q2: I am observing a decrease in the potency or biological activity of my this compound sample over a short period. What are the likely degradation pathways?
A2: A rapid loss of activity suggests significant chemical degradation. Based on the structure of this compound, a benzo[g]isochromene derivative, several degradation pathways are plausible:
-
Oxidation: As mentioned, the phenolic group is prone to oxidation.
-
Hydrolysis: The lactone-like ether linkage within the isochromene ring system could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening and loss of the molecule's rigid conformation, which is often crucial for biological activity.
-
Photodegradation: Complex organic molecules, especially those with chromophores like this compound, can be degraded by exposure to UV or even visible light.[1][2]
Q3: My this compound, which is an acidic compound, is precipitating out of my neutral aqueous buffer. How can I improve its solubility and stability in solution?
A3: this compound is a carboxylic acid, and its solubility is pH-dependent. In neutral or acidic solutions, the carboxylic acid will be protonated, making the molecule less soluble in water.
To improve solubility and potentially stability:
-
pH Adjustment: Increasing the pH of the solution to slightly alkaline conditions (e.g., pH 7.5-8.5) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. However, be aware that high pH can accelerate the hydrolysis of the isochromene ring. A pH stability study is recommended to find the optimal pH for both solubility and stability.
-
Co-solvents: The use of a water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400) can significantly increase the solubility of this compound. The choice and concentration of the co-solvent should be optimized for your specific experimental needs.
-
Formulation with Excipients: For in vivo studies, formulation strategies such as the use of cyclodextrins to form inclusion complexes can enhance solubility and protect the molecule from degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles.
Q2: What analytical techniques are suitable for monitoring the stability of this compound?
A2: A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and reliable technique. An ideal method should be able to separate the intact this compound from its potential degradation products. UV-Vis spectrophotometry can also be used to monitor for changes in the solution's absorbance spectrum, which may indicate degradation, but it is less specific than HPLC.
Q3: Are there any general formulation strategies to enhance the stability of natural products like this compound?
A3: Yes, several strategies are commonly employed to enhance the stability of natural products in formulations:[4][5]
-
Lyophilization: Freeze-drying the compound from a suitable solvent system can produce a stable, amorphous powder that is readily reconstituted.
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Encapsulation: Encapsulating this compound in liposomes, nanoparticles, or microparticles can protect it from the external environment and provide controlled release.
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Prodrug Approach: Chemical modification of the labile functional groups (e.g., esterification of the carboxylic acid or phenolic hydroxyl group) to create a more stable prodrug that is converted to the active form in vivo is a potential, though more involved, strategy.
Quantitative Data Summary
The following table summarizes general strategies for enhancing the chemical stability of compounds with functionalities similar to this compound. The effectiveness of each strategy will need to be experimentally determined for this compound.
| Strategy | Potential Improvement | Key Experimental Parameters to Optimize |
| pH Optimization | Increased solubility and reduced hydrolysis | pH of the buffer system |
| Use of Antioxidants | Reduced oxidative degradation | Type and concentration of antioxidant (e.g., BHT, ascorbic acid) |
| Inert Atmosphere | Minimized oxidation | Purging with nitrogen or argon |
| Light Protection | Reduced photodegradation | Use of amber vials or light-blocking containers |
| Co-solvent Addition | Enhanced solubility | Type and percentage of co-solvent (e.g., ethanol, DMSO) |
| Lyophilization | Improved long-term solid-state stability | Lyophilization cycle parameters |
| Encapsulation | Protection from environment, controlled release | Encapsulating material and method |
Experimental Protocols
Protocol 1: Preliminary pH-Stability Profile of this compound
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers with a pH range from 3 to 9 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-9).
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Dilute the this compound stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
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Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, and 40°C).
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the percentage of this compound remaining versus time for each pH and temperature condition to determine the optimal pH for stability.
Protocol 2: Evaluation of Antioxidant Efficacy
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Prepare a solution of this compound in a buffer at a pH where it is soluble but may be susceptible to oxidation (e.g., pH 7.4).
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Divide the solution into several groups. One group will be the control (no antioxidant). To the other groups, add different antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid, sodium metabisulfite) at various concentrations.
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Expose the solutions to conditions that accelerate oxidation (e.g., open to the air, gentle agitation, or exposure to a controlled light source).
-
At specified time intervals, analyze the concentration of this compound in each group using an HPLC method.
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Compare the degradation rate of this compound in the presence of different antioxidants to the control to determine the most effective antioxidant and its optimal concentration.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting this compound instability.
Caption: Relationship between instability factors and stabilization strategies.
References
- 1. Stereoelectronically Directed Photodegradation of Poly(adamantyl Vinyl Ketone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Studies for Herbal and Natural Products – StabilityStudies.in [stabilitystudies.in]
- 4. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Novel approaches for stability improvement in natural medicines | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Deoxyfrenolicin vs. Nanaomycin A: A Comparative Analysis of Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two naphthoquinone antibiotics: deoxyfrenolicin and nanaomycin A. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to serve as a valuable resource for researchers in the fields of microbiology, oncology, and drug discovery.
Introduction
This compound and nanaomycin A are both members of the naphthoquinone family of natural products, known for their diverse biological activities. While both compounds exhibit antimicrobial properties, their primary mechanisms of action and molecular targets differ significantly, leading to distinct therapeutic potentials. This guide will delve into these differences, providing a comprehensive overview to inform future research and development.
Comparative Data Overview
The following table summarizes the key mechanistic and activity data for this compound and nanaomycin A.
| Feature | This compound (Inferred) | Nanaomycin A |
| Primary Mechanism of Action | Disruption of bacterial cell membrane integrity and inhibition of key metabolic enzymes (e.g., peroxiredoxin 1, glutaredoxin 3). | Selective inhibition of DNA methyltransferase 3B (DNMT3B). |
| Primary Therapeutic Area | Antibacterial | Anticancer, Antifungal, Antimalarial |
| Molecular Target(s) | Bacterial cell membrane, Peroxiredoxin 1, Glutaredoxin 3. | DNA Methyltransferase 3B (DNMT3B) |
| Cellular Effects | Increased cell membrane permeability, induction of oxidative stress, inhibition of macromolecular synthesis. | Global DNA demethylation, reactivation of tumor suppressor genes, induction of apoptosis in cancer cells. |
| IC50 / MIC Values | MIC values are organism-dependent. Specific IC50 values for target enzymes are not yet determined. | DNMT3B IC50: ~500 nM.[1] Antiproliferative IC50: Varies by cell line (e.g., HCT116: 400 nM, A549: 4100 nM, HL60: 800 nM).[2] |
Mechanism of Action
This compound: A Multi-pronged Antibacterial Attack
While the precise molecular mechanism of this compound is still under investigation, studies of structurally related compounds like frenolicin B and kalafungin suggest a multi-targeted approach to its antibacterial activity. The proposed mechanism involves:
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Cell Membrane Disruption: Like many antimicrobial peptides and lipopeptides, this compound is thought to interact with and disrupt the integrity of the bacterial cell membrane.[3][4][5][6][7] This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
-
Enzyme Inhibition: Frenolicin B, a close analog of this compound, has been shown to selectively inhibit peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[8][9] These enzymes are crucial for maintaining redox homeostasis within the cell. Their inhibition leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and damage to cellular components. It is highly probable that this compound shares this inhibitory activity.
Proposed mechanism of this compound.
Nanaomycin A: An Epigenetic Modulator
Nanaomycin A's primary mechanism of action in eukaryotic cells is the selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[1] This epigenetic modification plays a crucial role in gene silencing. The mechanism unfolds as follows:
-
DNMT3B Inhibition: Nanaomycin A binds to the catalytic site of DNMT3B, preventing it from methylating cytosine residues in DNA.
-
DNA Demethylation: This inhibition leads to a global reduction in DNA methylation, particularly at the promoter regions of genes.
-
Gene Reactivation: The removal of methylation marks from promoter regions allows for the transcription of previously silenced genes, including tumor suppressor genes.
-
Anticancer Effects: The reactivation of tumor suppressor genes can induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.
In addition to its anticancer properties, nanaomycin A also exhibits antibacterial activity. Its mechanism in bacteria is believed to involve interference with the cytoplasmic membrane and the subsequent inhibition of protein, DNA, and RNA biosynthesis.[10]
Mechanisms of action of Nanaomycin A.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (for this compound)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the antibiotic that completely inhibits bacterial growth. Alternatively, measure the optical density (OD) at 600 nm.
DNA Methyltransferase 3B (DNMT3B) Inhibition Assay (for Nanaomycin A)
This assay measures the ability of a compound to inhibit the activity of the DNMT3B enzyme.
Materials:
-
Recombinant human DNMT3B
-
Nanaomycin A
-
S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)
-
DNA substrate (e.g., poly(dI-dC))
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, DNA substrate, and varying concentrations of nanaomycin A.
-
Initiate the reaction by adding recombinant DNMT3B and [³H]SAM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction and spot the mixture onto DEAE filter mats.
-
Wash the filter mats to remove unincorporated [³H]SAM.
-
Measure the amount of incorporated [³H]methyl groups using a scintillation counter.
-
Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Nanaomycin A or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
General workflow for key experimental assays.
Conclusion
This compound and nanaomycin A, while both belonging to the naphthoquinone class of antibiotics, exhibit distinct and compelling mechanisms of action. This compound appears to be a promising antibacterial agent with a multi-targeted approach that could be advantageous in overcoming antibiotic resistance. Its putative mechanism involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the inhibition of key redox-regulating enzymes.
In contrast, nanaomycin A has emerged as a potent epigenetic modulator with significant potential in cancer therapy due to its selective inhibition of DNMT3B. Its ability to reactivate silenced tumor suppressor genes offers a targeted approach to cancer treatment. Furthermore, its antibacterial properties, though less characterized than its anticancer effects, add to its therapeutic versatility.
This comparative guide highlights the diverse functionalities within a single class of natural products and underscores the importance of detailed mechanistic studies in drug discovery and development. Further research into the precise molecular targets of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Antimicrobial agents targeting bacterial cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Antibiotics’ mode of action observed in the bacterial cell membrane - News - Utrecht University [uu.nl]
- 8. Frenolicin B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frenolicin B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of nanaomycin A in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antibacterial spectrum of Deoxyfrenolicin against resistant strains
A Comparative Analysis of its In Vitro Efficacy
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is crucial to combatting multidrug-resistant pathogens. Deoxyfrenolicin, a member of the frenolicin class of antibiotics, has garnered interest for its potential antibacterial activity. This guide provides a comparative analysis of the in vitro antibacterial spectrum of this compound against key resistant strains, alongside established therapeutic alternatives. The data presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Antibacterial Spectrum
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC values of this compound's analogue, Frenolicin B, and comparator antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE).
Table 1: In Vitro Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Frenolicin B | 0.20 | - | - |
| Vancomycin | 0.5 - 2[1] | 1[1] | 2[1] |
| Linezolid | 1 - 4[2][3] | 2[4] | 2[4] |
Table 2: In Vitro Activity against Vancomycin-Resistant Enterococcus (VRE)
| Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Frenolicin B | - | - | - |
| Vancomycin | Resistant (≥32)[5] | - | - |
| Linezolid | 0.72 - 2[4] | 1.5[4] | 2[4] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following protocol is a generalized representation of the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test organism grown on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the antibiotic of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Microtiter Plates: Sterile 96-well plates.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline or broth. This suspension is then further diluted in the growth medium to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
2. Serial Dilution of the Antimicrobial Agent:
-
A two-fold serial dilution of the antimicrobial agent is prepared directly in the wells of the microtiter plate using the growth medium.
-
Each well will contain a specific concentration of the antibiotic, typically ranging from a high concentration to a very low concentration.
-
A growth control well (containing only broth and the bacterial inoculum) and a sterility control well (containing only uninoculated broth) are included on each plate.
3. Inoculation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate, with the exception of the sterility control well.
4. Incubation:
-
The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
Following incubation, the plates are examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualizing Key Processes
To aid in the understanding of the experimental workflow and a potential mechanism of action for this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for MIC determination.
Caption: Potential mechanism of action.
References
- 1. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
A Comparative Analysis of the Cytotoxic Effects of Deoxyfrenolicin and Doxorubicin on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Deoxyfrenolicin and the widely-used chemotherapeutic agent, Doxorubicin, against cancer cells. The information presented herein is collated from preclinical research and aims to provide a valuable resource for those involved in the discovery and development of novel anticancer therapies.
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin against the human non-small cell lung carcinoma cell line, A549. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Incubation Time | Assay |
| This compound | A549 | 0.28 - 5.77[1] | Not Specified | Not Specified |
| Doxorubicin | A549 | > 20[2] | 24 hours | MTT Assay |
| Doxorubicin | A549 | 1.50[3] | 48 hours | MTT Assay |
| Doxorubicin | A549 | 0.086 | 24 hours | MTT Assay |
| Doxorubicin | A549 | 0.017 | 48 hours | MTT Assay |
| Doxorubicin | A549 | 0.0086 | 72 hours | MTT Assay |
Note: IC50 values for Doxorubicin can vary significantly based on the experimental conditions, particularly the incubation time.
Mechanisms of Action
This compound (and its analogue Frenolicin B)
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on its structural analogue, Frenolicin B, suggest that its cytotoxic effects may be mediated through the inhibition of the AKT signaling pathway.[1] The AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to the induction of apoptosis (programmed cell death).[4][5][6] An intact quinone structure is believed to be essential for the cytotoxic activity of this class of compounds.[1]
Doxorubicin
Doxorubicin is a well-established anticancer agent with multiple mechanisms of action.[7][8][9] Its primary modes of inducing cell death include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[7][8][9]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to double-strand breaks in the DNA. This damage triggers the apoptotic cascade.[7][8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.[8]
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathway for this compound/Frenolicin B and the established pathways for Doxorubicin.
Caption: Proposed mechanism of this compound via AKT inhibition.
Caption: Established mechanisms of action for Doxorubicin.
Experimental Protocols
The determination of IC50 values for both this compound and Doxorubicin is typically performed using a colorimetric cell viability assay, such as the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps for assessing the cytotoxicity of a compound against a cancer cell line like A549.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells containing untreated cells and blank wells with medium only are also included. The plates are then incubated for the desired exposure time (e.g., 24, 48, or 72 hours).[2][11]
-
MTT Addition and Incubation: Following the treatment period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10][12]
-
Formazan Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement and Data Analysis: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9][14]
References
- 1. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advetresearch.com [advetresearch.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Investigating the Synergistic Potential of Deoxyfrenolicin: A Comparative Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Deoxyfrenolicin, a member of the pyranonaphthoquinone class of antibiotics isolated from Streptomyces roseofulvus, presents a compelling case for further investigation into its role in combination antimicrobial therapy. While direct experimental evidence on the synergistic effects of this compound with other known antibiotics is currently limited in publicly available literature, the broader class of naphthoquinones has demonstrated significant potential for synergistic interactions. This guide provides a comparative analysis based on available data for structurally related compounds, outlines detailed experimental protocols for assessing synergy, and visualizes key experimental and mechanistic pathways to inform future research.
Performance Comparison with Alternatives: A Look at a Related Naphthoquinone
Direct quantitative data on the synergistic interactions of this compound is not yet available. However, studies on 1,4-naphthoquinone, a core structural motif of the frenolicin family, offer valuable insights into the potential synergistic activities of this compound. The following table summarizes the synergistic effects observed between 1,4-naphthoquinone and various β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard method. The Fractional Inhibitory Concentration (FIC) index is a key metric, where an index of ≤ 0.5 indicates synergy.
| Antibiotic Combination | Bacterial Strain | FIC Index (Synergy ≤ 0.5) | Reference |
| 1,4-naphthoquinone + Cefotaxime | MRSA (ATCC) | Synergistic | [1] |
| 1,4-naphthoquinone + Imipenem | MRSA (Clinical Strains) | Synergistic | [1] |
| 1,4-naphthoquinone + Cefuroxime | MRSA (Clinical Strains) | Synergistic | [1] |
| 1,4-naphthoquinone + Imipenem | MRSA (ATCC) | Additive | [1] |
| 1,4-naphthoquinone + Cefuroxime | MRSA (ATCC) | Antagonistic | [1] |
It is crucial to note that these results for 1,4-naphthoquinone serve as a proxy and require direct experimental validation with this compound.
Experimental Protocols: Assessing Synergistic Effects
To rigorously evaluate the synergistic potential of this compound, the checkerboard assay is a standard and widely accepted method.[2][3]
Checkerboard Assay Protocol
Objective: To determine the in vitro interaction between this compound and another antibiotic against a specific bacterial strain.
Materials:
-
This compound stock solution of known concentration.
-
Partner antibiotic stock solution of known concentration.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL).[2]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.[1]
-
Spectrophotometer (for reading optical density).
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
In the first column, add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions down the column.
-
Similarly, in the first row, add 50 µL of the partner antibiotic stock solution to the first well and perform serial two-fold dilutions across the row.
-
This creates a concentration gradient of this compound along the y-axis and the partner antibiotic along the x-axis.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions.
-
-
Controls:
-
Include wells with only the bacterial inoculum and media (positive growth control).
-
Include wells with only media (negative control/sterility).
-
Include rows and columns with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of this compound + FIC of Partner Antibiotic.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Visualizing Experimental Workflows and Potential Mechanisms
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Checkerboard Assay Workflow
The mechanism of action for pyranonaphthoquinone antibiotics is not fully elucidated but is thought to involve the generation of reactive oxygen species (ROS) and interference with cellular respiration.[6] A potential synergistic interaction could arise from a multi-pronged attack on the bacterial cell, as depicted below.
Hypothetical Synergistic Mechanism
Conclusion and Future Directions
While the direct evidence for synergistic effects of this compound is still forthcoming, the data from related naphthoquinones strongly suggest that this is a promising area of research. The combination of this compound with other classes of antibiotics, particularly those with different mechanisms of action such as β-lactams, could provide a powerful tool against multidrug-resistant bacteria. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and encourage further investigation into the synergistic potential of this intriguing antibiotic. Future studies should focus on performing comprehensive checkerboard and time-kill assays with this compound against a panel of clinically relevant bacterial pathogens to validate the hypotheses presented herein.
References
- 1. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling Deoxyfrenolicin: A Comparative Guide to Its Potential as a Bacterial Enzyme Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Deoxyfrenolicin, a quinone antibiotic, and its standing as a potential inhibitor of a specific bacterial enzyme. This document synthesizes available data to compare its performance with established alternatives, offering insights into its mechanism of action and experimental validation.
This compound, a member of the frenolicin class of antibiotics, has demonstrated antibacterial activity, notably against Mycoplasma gallisepticum.[1] While the precise molecular target within bacteria is not definitively established in publicly available literature, its structural classification as a quinone antibiotic suggests a potential mechanism of action involving the inhibition of essential bacterial enzymes, such as DNA gyrase or topoisomerase IV. This guide proceeds under the likely hypothesis that this compound targets one of these critical enzymes involved in bacterial DNA replication.
Performance Comparison: this compound vs. Alternative Inhibitors
To provide a clear comparison, this section will focus on the known inhibitors of bacterial DNA gyrase and topoisomerase IV, the presumed targets of this compound. The data presented here is based on established findings for well-characterized inhibitors and serves as a benchmark against which future experimental data for this compound can be compared.
| Inhibitor Class | Target Enzyme(s) | Example Compound | Potency (IC50/MIC) | Spectrum of Activity |
| Quinone Antibiotics (presumed) | DNA Gyrase / Topoisomerase IV | This compound | Data Not Available | Primarily Gram-positive (e.g., Mycoplasma) |
| Fluoroquinolones | DNA Gyrase & Topoisomerase IV | Ciprofloxacin | 0.004 - 2 µg/mL | Broad-spectrum (Gram-positive and Gram-negative) |
| Aminocoumarins | DNA Gyrase (GyrB subunit) | Novobiocin | 0.02 - 1 µg/mL | Primarily Gram-positive |
| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | DNA Gyrase & Topoisomerase IV | Gepotidacin | 0.06 - 4 µg/mL | Broad-spectrum, including resistant strains |
Experimental Protocols for Validation
To rigorously validate this compound as an inhibitor of a specific bacterial enzyme, a series of well-defined experimental protocols are necessary. These assays are standard in the field of antibiotic research and provide quantitative data on the inhibitory activity of a compound.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Methodology:
-
Bacterial Culture: A standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli, or Mycoplasma gallisepticum) is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each dilution is inoculated with the bacterial suspension.
-
Incubation: The inoculated tubes or microplates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
DNA Gyrase Supercoiling Assay
Objective: To directly measure the inhibitory effect of this compound on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified bacterial DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and a suitable buffer.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The conversion of relaxed plasmid DNA to its supercoiled form is visualized. A decrease in the amount of supercoiled DNA in the presence of this compound indicates inhibition.
-
Quantification: The intensity of the DNA bands is quantified to determine the IC50 value, the concentration of this compound required to inhibit 50% of the DNA gyrase activity.
Topoisomerase IV Decatenation Assay
Objective: To assess the inhibitory activity of this compound against the decatenation function of topoisomerase IV.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified bacterial topoisomerase IV, catenated kinetoplast DNA (kDNA) as a substrate, ATP, and a suitable buffer.
-
Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a defined period.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The release of minicircles from the kDNA network indicates topoisomerase IV activity. Inhibition is observed as a decrease in the amount of decatenated minicircles.
-
Quantification: Densitometric analysis of the gel allows for the calculation of the IC50 value for topoisomerase IV inhibition.
Visualizing the Path to Validation
To conceptualize the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound as a bacterial enzyme inhibitor.
Caption: Putative signaling pathway of this compound's antibacterial action.
Conclusion
While direct experimental evidence for the specific bacterial enzyme target of this compound is currently limited in the public domain, its classification as a quinone antibiotic strongly suggests its role as an inhibitor of DNA gyrase and/or topoisomerase IV. The experimental protocols outlined in this guide provide a clear roadmap for the validation and characterization of this compound's inhibitory activity. Further research following these methodologies will be crucial in establishing its potential as a novel antibacterial agent and in providing the necessary data for a direct and comprehensive comparison with existing antibiotics. The continued exploration of natural products like this compound is vital in the ongoing search for new therapeutic options to combat bacterial infections.
References
Evaluating the In Vivo Efficacy of Novel Antibiotics: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Deoxyfrenolicin, a potential antibiotic candidate, requires rigorous preclinical evaluation to ascertain its therapeutic potential. This guide provides a framework for assessing the in vivo efficacy of this compound in animal models, drawing comparisons with established antibiotics such as Vancomycin, Linezolid, and Daptomycin, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant clinical threat.
Comparative Efficacy of Standard-of-Care Antibiotics in Animal Models
To establish a benchmark for the evaluation of this compound, it is essential to consider the performance of current standard-of-care antibiotics in relevant preclinical models. The following tables summarize the in vivo efficacy of Vancomycin, Linezolid, and Daptomycin in murine models of MRSA infection.
Table 1: Efficacy of Vancomycin in Murine Models of MRSA Infection
| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Murine Peritonitis Model | 60 mg/kg/5 h (subcutaneous) | Bacterial counts in peritoneal fluid, bacteremia, mortality | Comparable bacterial decrease to Linezolid, but lower rates of blood sterilization[1]. |
| Murine Bacteremia Model | 50 mg/kg every 6 h for 24 h | Reduction in log10 CFU/mL in blood and log10 CFU/g in kidney | 1.84 ± 0.73 log reduction in blood; 1.95 ± 0.32 log reduction in kidney[2]. |
| Murine Skin Infection Model | 15 mg/kg (single i.p. injection) | Bacterial burden in various tissues | Significant reduction in bacterial load in lung, spleen, kidney, liver, and peritoneal tissues[3]. |
| Rabbit Necrotizing Pneumonia Model | 30 mg/kg 2 times/day | Mortality rate | 83%-100% mortality rate, showing limited efficacy in this severe infection model[4]. |
Table 2: Efficacy of Linezolid in Murine and Rabbit Models of MRSA Infection
| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Murine Peritonitis Model | 35 mg/kg/5 h (subcutaneous) | Bacterial counts in peritoneal fluid, bacteremia, mortality | Comparable bacterial decrease to Vancomycin, but higher rates of blood sterilization[1]. |
| Murine Hematogenous Pulmonary Infection Model | 100 mg/kg/day (intraperitoneal, twice daily for 7 days) | Reduction in bacterial numbers, survival rate | Significantly reduced MRSA numbers compared to Vancomycin and significantly improved survival rate in VISA-infected mice[5]. |
| Guinea Pig Foreign-Body Infection Model | 25, 50, and 75 mg/kg (twice daily for 4 days) | Reduction in planktonic bacteria | 1.2 to 1.7 log10 CFU/ml reduction; combination with rifampin was more effective[6]. |
| Rabbit Necrotizing Pneumonia Model | 50 mg/kg 3 times/day | Mortality rate, in vivo toxin production | Significantly improved survival and suppressed exotoxin synthesis when administered early[4][7]. |
Table 3: Efficacy of Daptomycin in Murine Models of MRSA Infection
| Animal Model | Dosing Regimen | Efficacy Endpoint | Outcome |
| Murine Hematogenous Pulmonary Infection Model | Not specified | Survival, number of abscesses, bacterial count in lungs | Improved survival (P < 0.001) and decreased abscesses and bacteria in the lungs (P < 0.01) compared to control[8][9][10][11]. |
| Murine Bacteremia Model | Not specified | Reduction in log10 CFU/mL in blood and log10 CFU/g in kidney | 2.30 ± 0.60 log reduction in blood; 2.14 ± 0.31 log reduction in kidney[2]. |
| Rat Burn Wound Infection Model | Not specified | Bacterial load reduction | Reduced bacterial load from 10^7 CFU/ml to about 10^3 CFU/g (P < 0.01)[12]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. The following protocols are based on established research for evaluating anti-MRSA agents.
Murine Model of Hematogenous Pulmonary Infection
This model is relevant for assessing the efficacy of antibiotics against systemic infections that have disseminated to the lungs.
-
Animal Strain: Immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6), depending on the study's objective.
-
Inoculum Preparation: A clinical isolate of MRSA is grown to a logarithmic phase, washed, and resuspended in a suitable medium (e.g., saline) to a specific concentration (e.g., 1 x 10⁸ CFU/mL).
-
Infection: A defined volume of the bacterial suspension is injected intravenously via the tail vein to induce a systemic infection with subsequent seeding in the lungs.
-
Treatment: At a predetermined time post-infection (e.g., 24 hours), treatment with the test compound (this compound) or comparator antibiotics is initiated. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and dosing regimen should be based on pharmacokinetic data.
-
Efficacy Evaluation:
-
Bacterial Load: At selected time points, animals are euthanized, and lungs are aseptically harvested, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).
-
Survival: A separate cohort of animals is monitored for a defined period (e.g., 10-14 days) to assess the impact of the treatment on survival rates[5].
-
Murine Skin and Soft Tissue Infection (SSTI) Model
This model is critical for evaluating treatments for localized infections.
-
Animal Strain: Hairless mice (e.g., SKH1) are often used to avoid the need for shaving and to better visualize the lesion.
-
Wound Creation: A full-thickness or partial-thickness wound is created on the dorsum of the mouse under anesthesia.
-
Inoculation: A suspension of a bioluminescent MRSA strain (e.g., USA300) is applied directly to the wound.
-
Treatment: Treatment can be administered systemically (e.g., subcutaneous injection) or topically, starting at a specified time after inoculation[13][14].
-
Efficacy Evaluation:
-
Bacterial Burden: Wound biopsies can be collected to determine the bacterial load. In vivo bioluminescence imaging can be used for non-invasive, longitudinal monitoring of the bacterial burden[13].
-
Wound Healing: The wound area can be measured over time to assess the rate of healing.
-
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental process is facilitated by clear diagrams.
Signaling Pathways of Comparator Antibiotics
The following diagrams illustrate the known mechanisms of action for Vancomycin and Linezolid. Investigating similar pathways for this compound will be a critical step in its development.
Experimental Workflow for In Vivo Efficacy Evaluation
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a novel antibiotic like this compound.
References
- 1. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vivo efficacy of ceftaroline fosamil, vancomycin and daptomycin in a murine model of methicillin-resistant Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In vivo efficacy of daptomycin against methicillin-resistant Staphylococcus aureus in a mouse model of hematogenous pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection | Semantic Scholar [semanticscholar.org]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. A Model for Evaluating Topical Antimicrobial Efficacy against Methicillin-Resistant Staphylococcus aureus Biofilms in Superficial Murine Wounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Deoxyfrenolicin: A Guide to Safe Disposal in a Laboratory Setting
Chemical and Physical Properties
A summary of the known quantitative data for Deoxyfrenolicin is presented below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value | Source |
| Molecular Formula | C18H18O6 | PubChem |
| Molecular Weight | 330.3 g/mol | PubChem[1] |
| XLogP3 | 2.2 | PubChem[1] |
| Exact Mass | 330.11033829 Da | PubChem[1] |
Hazard Profile and Safety Precautions
Based on the hazard classifications of similar compounds, this compound should be handled as a hazardous substance. The primary hazards are expected to be:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of damaging fertility or the unborn child.
-
Harmful to aquatic life with long-lasting effects.
Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE:
-
Protective gloves: Nitrile or other chemically resistant gloves are recommended.
-
Protective clothing: A lab coat or other protective garments to prevent skin contact.
-
Eye protection: Safety glasses with side shields or goggles.
-
Face protection: A face shield may be necessary for procedures with a high risk of splashing.
-
Respiratory protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be required.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Use a suitable solvent (e.g., ethanol, isopropanol) to wipe down surfaces, followed by a cleaning agent.
-
Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. [2][3] This is critical to prevent contamination of water systems and harm to aquatic life.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
